molecular formula C11H9BrN2O B8698896 2-benzyl-5-bromopyrimidin-4(3H)-one CAS No. 946505-10-8

2-benzyl-5-bromopyrimidin-4(3H)-one

Cat. No.: B8698896
CAS No.: 946505-10-8
M. Wt: 265.11 g/mol
InChI Key: HXQAQPVXPAJFSI-UHFFFAOYSA-N
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Description

2-benzyl-5-bromopyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

946505-10-8

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

2-benzyl-5-bromo-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9BrN2O/c12-9-7-13-10(14-11(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15)

InChI Key

HXQAQPVXPAJFSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C(=O)N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-benzylpyrimidin-4(3H)-one (0.531 g, 2.85 mmol) in CHCl3 (15 mL) and methanol (3 mL) was added bromine (0.146 mL, 2.85 mmol). The reaction mixture was stirred at room temperature for 3 hours and then quenched with 10% sodium bisulfite solution. The reaction mixture was partitioned between EtOAc and H2O. The phases were separated, and the aqueous phase was re-extracted with EtOAc (1×). The combined organic layers were dried (Na2SO4), filtered and concentrated to yield a crude yellow solid. Purification of the crude product was achieved by trituration with dichloromethane. The resulting solid was filtered, washed with dichloromethane, collected and dried under vacuum to yield the desired product (0.302 g, 40%) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 13.23 (br s, 1H), 8.25 (s, 1H), 7.35-7.28 (m, 4H), 7.27-7.22 (m, 1H), 3.87 (s, 2H). LRMS (ESI pos) m/e 265, 267 (M+1, Br pattern).
Quantity
0.531 g
Type
reactant
Reaction Step One
Quantity
0.146 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
40%

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